molecular formula C5H3BrN2O3 B026325 (4-Bromo-5-nitrofuran-2-yl)methanimine CAS No. 104514-43-4

(4-Bromo-5-nitrofuran-2-yl)methanimine

Cat. No.: B026325
CAS No.: 104514-43-4
M. Wt: 218.99 g/mol
InChI Key: WEMOGSLMLTUFFI-UHFFFAOYSA-N
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Description

(4-Bromo-5-nitrofuran-2-yl)methanimine is a heterocyclic compound that features a furan ring substituted with bromine and nitro groups. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antibacterial and antifungal properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-5-nitrofuran-2-yl)methanimine typically involves the nitration of a furan derivative followed by bromination. One common method starts with the nitration of furfural using a mixture of nitric acid and acetic anhydride in the presence of sulfuric acid . The resulting nitrofuran derivative is then subjected to bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-5-nitrofuran-2-yl)methanimine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Amines, thiols, and other nucleophiles in the presence of a base like sodium hydroxide.

Major Products Formed

    Reduction: Conversion of the nitro group to an amino group.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(4-Bromo-5-nitrofuran-2-yl)methanimine has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-Bromo-5-nitrofuran-2-yl)methanimine involves its interaction with bacterial enzymes, leading to the disruption of essential metabolic processes. The nitro group is believed to undergo reduction within the bacterial cell, generating reactive intermediates that cause damage to DNA and other cellular components .

Comparison with Similar Compounds

Similar Compounds

    Nitrofurantoin: Another nitrofuran derivative with antibacterial properties.

    Furazolidone: A nitrofuran used as an antimicrobial agent.

    Nitrofurazone: Used as a topical antibacterial agent.

Uniqueness

(4-Bromo-5-nitrofuran-2-yl)methanimine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and nitro groups on the furan ring enhances its reactivity and potential as a versatile intermediate in organic synthesis .

Properties

IUPAC Name

(4-bromo-5-nitrofuran-2-yl)methanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrN2O3/c6-4-1-3(2-7)11-5(4)8(9)10/h1-2,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEMOGSLMLTUFFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1Br)[N+](=O)[O-])C=N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104514-43-4
Record name 4-Bromo-5-nitrofuran azomethine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104514434
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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